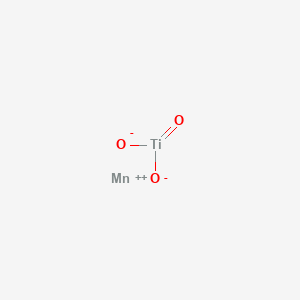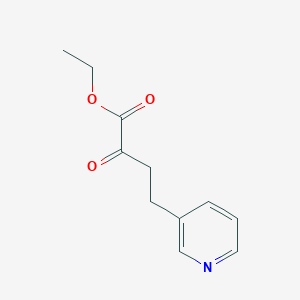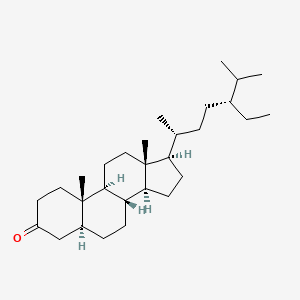![molecular formula C36H45BrN4O6 B13830944 (E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide](/img/structure/B13830944.png)
(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Jasplakinolide is a naturally occurring cyclodepsipeptide that was first isolated from the marine sponge Jaspis johnstoni . It is a potent inducer of actin polymerization and stabilization, making it a valuable tool in cell biology research . Jasplakinolide is composed of three amino acids, including the rare D-β-tyrosine and D-2-bromoabrine . It exhibits fungicidal, insecticidal, and anticancer properties .
Métodos De Preparación
Jasplakinolide can be synthesized through various synthetic routes. One common method involves the cyclization of a linear peptide precursor . The reaction conditions typically include the use of coupling reagents such as dicyclohexylcarbodiimide and N-hydroxysuccinimide . Industrial production methods involve the extraction of jasplakinolide from marine sponges, followed by purification using chromatographic techniques .
Análisis De Reacciones Químicas
Jasplakinolide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . Major products formed from these reactions include various derivatives of jasplakinolide with modified functional groups .
Aplicaciones Científicas De Investigación
Jasplakinolide has a wide range of scientific research applications. In cell biology, it is used to study actin dynamics and cytoskeletal organization . In medicine, jasplakinolide has shown potential as an anticancer agent due to its ability to induce apoptosis in cancer cells . It is also used in neuroscience research to study synaptic function and memory formation . Additionally, jasplakinolide is used in plant biology to study actin dynamics in plant cells .
Mecanismo De Acción
Jasplakinolide exerts its effects by binding to actin filaments and promoting their polymerization and stabilization . It competes with phalloidin for actin binding sites, enhancing nucleation and lowering the critical concentration needed for filament formation . This stabilization of actin filaments affects various cellular processes, including cell motility, division, and apoptosis .
Comparación Con Compuestos Similares
Jasplakinolide is unique among actin-stabilizing agents due to its potent polymerizing activity and membrane permeability . Similar compounds include chondramides, phalloidin, cytochalasins, and latrunculins . Chondramides and phalloidin also stabilize actin filaments, but they differ in their binding sites and mechanisms of action . Cytochalasins and latrunculins, on the other hand, disrupt actin filaments by severing them or inhibiting their polymerization .
Propiedades
Fórmula molecular |
C36H45BrN4O6 |
|---|---|
Peso molecular |
709.7 g/mol |
Nombre IUPAC |
(E,2S,6R,8S)-N-[(2S)-1-[[(2S)-3-(2-bromo-1H-indol-3-yl)-1-oxo-1-[(3-oxo-2-oxabicyclo[4.3.1]deca-1(9),6(10),7-trien-5-yl)amino]propan-2-yl]-methylamino]-1-oxopropan-2-yl]-8-hydroxy-2,4,6-trimethylnon-4-enamide |
InChI |
InChI=1S/C36H45BrN4O6/c1-20(14-21(2)16-23(4)42)15-22(3)34(44)38-24(5)36(46)41(6)31(18-28-27-12-7-8-13-29(27)39-33(28)37)35(45)40-30-19-32(43)47-26-11-9-10-25(30)17-26/h7-14,17,21-24,30-31,39,42H,15-16,18-19H2,1-6H3,(H,38,44)(H,40,45)/b20-14+/t21-,22-,23-,24-,30?,31-/m0/s1 |
Clave InChI |
CJSIMXLUFCODBV-JUZKPSJXSA-N |
SMILES isomérico |
C[C@H](C[C@H](C)O)/C=C(\C)/C[C@H](C)C(=O)N[C@@H](C)C(=O)N(C)[C@@H](CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4 |
SMILES canónico |
CC(CC(C)O)C=C(C)CC(C)C(=O)NC(C)C(=O)N(C)C(CC1=C(NC2=CC=CC=C21)Br)C(=O)NC3CC(=O)OC4=CC=CC3=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(3S,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)-2-methyloxan-2-yl] propanoate](/img/structure/B13830862.png)
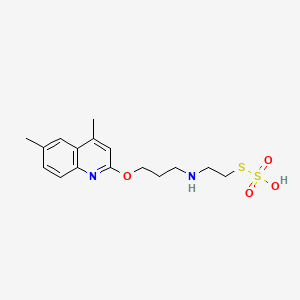
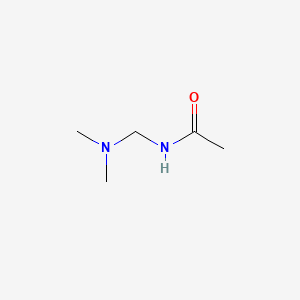


![3-[Acetyl(methyl)amino]-1,1-dimethylurea](/img/structure/B13830897.png)
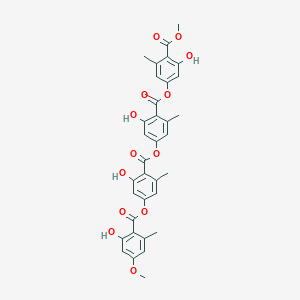
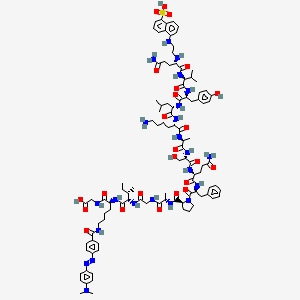
![Sodium 2-[[4-[3-(4,5-dichloro-2-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]phenyl]sulphonyl]ethanesulphonate](/img/structure/B13830915.png)
![5-[[15a-[2-[[1-[[4-amino-1-[2-[[1-[[6-amino-1-[[2-[2-[[1-[(1-carboxy-2-hydroxypropyl)amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxohexan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,4-dioxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]-4a,35,44,62-tetrakis(4-aminobutyl)-26a,98-bis(2-amino-2-oxoethyl)-38-benzyl-56-butan-2-yl-29a,65,71-tris(3-carbamimidamidopropyl)-24,47-bis(2-carboxyethyl)-12a,77,80,86,89-pentakis(carboxymethyl)-7a,53-bis(1-hydroxyethyl)-21-(hydroxymethyl)-92-[(4-hydroxyphenyl)methyl]-68-methyl-41-(2-methylpropyl)-83-(2-methylsulfanylethyl)-2a,5a,8,8a,10a,11,13a,17,20,23,25a,26,28a,31a,33,36,39,42,45,48,51,54,57,60,63,66,69,72,75,78,81,84,87,90,93,96,99-heptatriacontaoxo-3,4,17a,18a,21a,22a,29,30-octathia-a,3a,6a,7,9a,10,11a,14a,16,19,22,24a,25,27a,30a,34,37,40,43,46,49,52,55,58,61,64,67,70,73,76,79,82,85,88,91,94,97-heptatriacontazapentacyclo[57.50.10.86,32.49,95.012,16]hentriacontahectan-27-yl]amino]-4-amino-5-oxopentanoic acid](/img/structure/B13830920.png)

